molecular formula C12H17NO4S B11724923 (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid

(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid

Cat. No.: B11724923
M. Wt: 271.33 g/mol
InChI Key: YKIGSZWKAUAIID-JTQLQIEISA-N
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Description

(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a sulfonamide group attached to a propanoic acid backbone, with a 3,4-dimethylphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzenesulfonyl chloride and (S)-alanine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 3,4-dimethylbenzenesulfonyl chloride is reacted with (S)-alanine in the presence of triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield sulfonic acids.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.

Medicine

Medically, sulfonamides are known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity, although specific studies would be required to confirm its efficacy.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.

    Mafenide: Known for its antibacterial properties and used in burn treatment.

Uniqueness

What sets (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid apart is its specific structure, which combines a sulfonamide group with a propanoic acid backbone and a 3,4-dimethylphenyl substituent. This unique combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(2S)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid

InChI

InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)/t10-/m0/s1

InChI Key

YKIGSZWKAUAIID-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N([C@@H](C)C(=O)O)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C

Origin of Product

United States

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